molecular formula C7H15Cl2N5 B2403570 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride CAS No. 1909305-44-7

1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride

Cat. No.: B2403570
CAS No.: 1909305-44-7
M. Wt: 240.13
InChI Key: NJVHLQZXKOXDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride” is a chemical substance with the CAS Number: 1909305-44-7 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C7H13N5.2ClH/c1-11-6-9-10-7(11)12-4-2-8-3-5-12;;/h6,8H,2-5H2,1H3;2*1H . This indicates that the compound consists of a 1,2,4-triazole ring attached to a piperazine ring via a single bond .


Physical And Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 240.13 .

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride in laboratory experiments is its ability to form stable complexes with metal ions. This property has been utilized in various applications such as catalysis and drug delivery. However, one of the limitations of using this compound is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride. One direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential as a drug delivery system for various drugs. Additionally, further research can be done to understand its mechanism of action and its potential applications in catalysis.
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its ability to form stable complexes with metal ions has been utilized in catalysis and drug delivery. Future research can be done to explore its potential as a fluorescent probe and to understand its mechanism of action.

Synthesis Methods

The synthesis of 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride involves the reaction of 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine with hydrochloric acid. The resulting compound is a white crystalline powder that is soluble in water and ethanol. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride has been studied for its potential applications in various scientific research fields. It has been used as a ligand in the development of new metal complexes for catalytic reactions. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(4-methyl-1,2,4-triazol-3-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.2ClH/c1-11-6-9-10-7(11)12-4-2-8-3-5-12;;/h6,8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVHLQZXKOXDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.